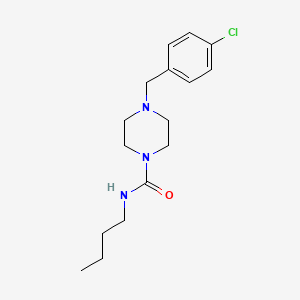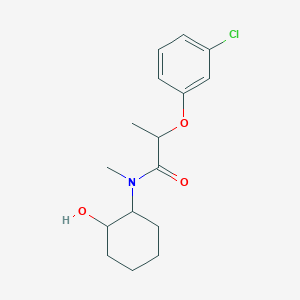
N-butyl-4-(4-chlorobenzyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-(4-chlorobenzyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as BCBP and has been studied extensively for its biological and physiological effects.
作用機序
The mechanism of action of BCBP is not fully understood, but it is believed to act as a modulator of the serotonin system in the brain. The compound has been shown to bind to the 5-HT1A receptor and inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressants.
Biochemical and Physiological Effects:
BCBP has been shown to exhibit a wide range of biochemical and physiological effects, including antidepressant, anxiolytic, and antinociceptive effects. The compound has also been shown to improve cognitive function and memory retention in animal models. Additionally, BCBP has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the major advantages of BCBP is its relatively simple synthesis method, which makes it readily available for research purposes. Additionally, the compound has been shown to exhibit a wide range of biological and physiological effects, making it a promising candidate for the development of novel drugs and therapies. However, one of the limitations of BCBP is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of BCBP. One potential area of research is the development of novel drugs and therapies based on the compound's mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BCBP and its potential applications in various fields. Finally, the potential toxicity of BCBP needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, N-butyl-4-(4-chlorobenzyl)-1-piperazinecarboxamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been shown to exhibit a wide range of biological and physiological effects, making it a promising candidate for the development of novel drugs and therapies. Further research is needed to fully understand the mechanism of action and potential applications of BCBP.
合成法
The synthesis of BCBP involves the reaction of 4-chlorobenzyl chloride with N-butylpiperazine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation. The synthesis of BCBP is relatively straightforward and can be performed using readily available chemicals and equipment.
科学的研究の応用
BCBP has been extensively studied for its potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry. The compound has been shown to exhibit a wide range of biological and physiological effects, making it a promising candidate for the development of novel drugs and therapies.
特性
IUPAC Name |
N-butyl-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-2-3-8-18-16(21)20-11-9-19(10-12-20)13-14-4-6-15(17)7-5-14/h4-7H,2-3,8-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJPVVRQIZVRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)
![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![methyl 4-{5-[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5305745.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B5305748.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)
![[4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5305769.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5305774.png)
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2,6-dimethylphenol](/img/structure/B5305779.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5305783.png)


![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5305815.png)

![N-benzyl-N-methyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-piperidinamine](/img/structure/B5305832.png)